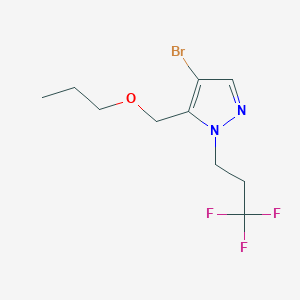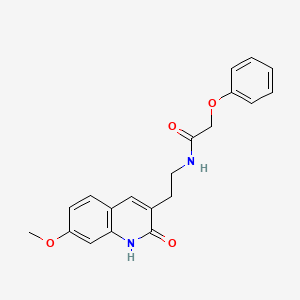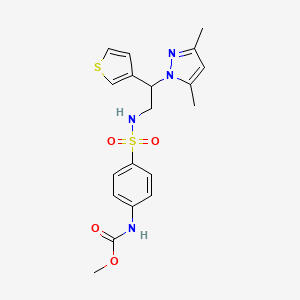![molecular formula C11H21N B2970980 (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287344-20-9](/img/structure/B2970980.png)
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as SR-13, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. SR-13 is a bicyclic amine that exhibits unique properties, including high lipophilicity and low molecular weight, which make it an attractive candidate for drug discovery and development. In
Mécanisme D'action
The mechanism of action of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In inflammation, this compound inhibits the NF-κB pathway, which is a key regulator of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. In cancer cells, this compound induces apoptosis and cell cycle arrest, which leads to inhibition of cell growth and proliferation. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, which leads to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has several advantages for lab experiments, including its high lipophilicity and low molecular weight, which make it an attractive candidate for drug discovery and development. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine. One direction is to further elucidate the mechanism of action of this compound, particularly in cancer cells and neurodegenerative disorders. Another direction is to explore the potential of this compound as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of novel formulations of this compound that improve its solubility and bioavailability could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine involves a multi-step process that begins with the reaction of 3-pentanone with cyclopropane carboxylic acid to form a bicyclo[1.1.1]pentane intermediate. The intermediate is then reacted with methylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-3-9(4-2)11-5-10(6-11,7-11)8-12/h9H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMVCCAVKIEGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2970899.png)
![7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2970903.png)
![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970904.png)

![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)

![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)

![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)